Altromycin H

Vue d'ensemble

Description

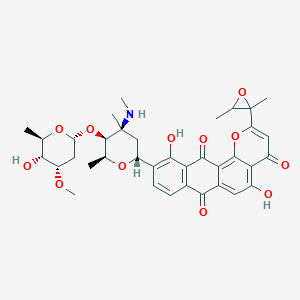

Altromycin H is a member of the altromycin family, which are anthraquinone-derived antibiotics known for their potent cytotoxic activity against various tumor cell lines and Gram-positive bacteria . These compounds are structurally related to pluramycin-type antibiotics but possess unique structural features that distinguish them from other members of this class .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Altromycin H is typically produced through fermentation using a specific strain of actinomycete, designated as Strain AB 1246E-26 . The fermentation process involves the use of a nutrient-rich medium containing glucose, yeast extract, and calcium carbonate, with aeration and agitation at a temperature of 28°C . The compound is then extracted from the fermentation broth using organic solvents after pH adjustment .

Industrial Production Methods: Industrial production of this compound follows a similar fermentation process, with optimization for higher yields. The fermentation broth is subjected to high-speed countercurrent chromatography for the separation and purification of individual altromycin components .

Analyse Des Réactions Chimiques

Types of Reactions: Altromycin H undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the anthraquinone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted anthraquinone derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

Mechanism of Action:

Altromycin H demonstrates potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. It operates by inhibiting bacterial protein synthesis, which is crucial for bacterial growth and replication. This mechanism is similar to that of other aminoglycoside antibiotics, making it a valuable candidate for further development in treating bacterial infections.

Case Studies:

- A study published in the Journal of Antibiotics highlighted the effectiveness of altromycins, including this compound, against resistant strains of Staphylococcus aureus. The findings indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a treatment for antibiotic-resistant infections .

- Another research article reported on the synergistic effects of this compound when combined with other antibiotics, enhancing its efficacy and offering new strategies for overcoming resistance .

Anticancer Applications

Antineoplastic Activity:

Research indicates that this compound possesses antineoplastic properties, making it a candidate for cancer therapy. Its ability to inhibit cell proliferation in various cancer cell lines has been documented.

Case Studies:

- In vitro studies demonstrated that this compound effectively inhibited the growth of human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The compound induced apoptosis through the activation of caspase pathways, which are critical for programmed cell death .

- A comprehensive analysis revealed that this compound could be used in combination therapies to enhance the sensitivity of cancer cells to existing chemotherapeutic agents, potentially leading to improved patient outcomes .

Research and Development

Synthetic Chemistry:

The synthesis of this compound has been a focus for researchers aiming to develop more efficient production methods. Recent advancements in synthetic techniques have allowed for the creation of analogs with improved pharmacological properties.

Data Table: Synthesis Techniques

Mécanisme D'action

Altromycin H exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription . This mechanism is similar to other anthraquinone antibiotics, but this compound’s unique structural features enhance its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Altromycin A, B, C, D, E, F, G, and I: These compounds share a similar anthraquinone core but differ in their substituents and glycosidic attachments.

Pluramycin: Structurally related but lacks some of the unique features of Altromycin H.

Uniqueness: this compound is unique due to its specific glycosidic attachments and the presence of a dimethyloxiran moiety, which contribute to its enhanced biological activity and specificity .

Activité Biologique

Altromycin H is an anthraquinone-derived antibiotic known for its significant biological activities, particularly its antitumor and antibacterial properties. This compound has garnered attention in scientific research due to its mechanisms of action, synthesis, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound belongs to the altromycin family, characterized by a core anthraquinone structure with specific glycosidic attachments that enhance its biological activity.

- CAS Number : 160219-87-4

- Source : Produced through fermentation using the actinomycete strain AB 1246E-26, optimizing yields for industrial applications.

This compound primarily exerts its biological effects through DNA intercalation . This process involves the insertion of the compound between DNA base pairs, disrupting the double helix structure and inhibiting vital cellular processes such as replication and transcription. The interaction with DNA is facilitated by the compound's ability to position carbohydrate substituents into both major and minor grooves of the DNA helix, leading to alkylation at specific guanine sites .

Key Mechanisms:

- Intercalation : Inserts between base pairs, altering DNA structure.

- Alkylation : Covalently modifies guanine residues via epoxide-mediated mechanisms, particularly targeting sequences like 5'AG .

- Cytotoxicity : Demonstrated potent cytotoxic effects against various tumor cell lines and Gram-positive bacteria.

Biological Activity

The biological activity of this compound can be summarized in the following areas:

| Activity Type | Description |

|---|---|

| Antitumor Activity | Effective against multiple cancer cell lines, showing promise for cancer therapy. |

| Antibacterial Activity | Exhibits significant activity against Gram-positive bacteria. |

| DNA Interaction | Functions as a DNA-binding agent, crucial for its cytotoxic effects. |

Case Studies and Experimental Data

- Antitumor Efficacy :

- Mechanistic Insights :

- Comparison with Related Compounds :

Propriétés

IUPAC Name |

2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]naphtho[2,3-h]chromene-4,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41NO12/c1-14-29(40)22(44-7)12-25(46-14)48-34-15(2)45-23(13-35(34,4)37-6)17-8-9-18-26(31(17)42)32(43)27-19(30(18)41)10-20(38)28-21(39)11-24(47-33(27)28)36(5)16(3)49-36/h8-11,14-16,22-23,25,29,34,37-38,40,42H,12-13H2,1-7H3/t14-,15+,16?,22+,23-,25-,29-,34-,35+,36?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQINBXVKXTMSP-RHYVXZBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@]2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160219-87-4 | |

| Record name | Altromycin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160219874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.